N'-(3,5-dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
Description
N'-(3,5-Dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex tricyclic amide derivative with a fused azatricyclic core and a 3,5-dimethylphenyl substituent. Its structural uniqueness arises from the rigid bicyclic framework and the ethanediamide linker, which likely influence its physicochemical properties and biological interactions. Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have been critical in resolving its molecular geometry, including bond lengths, angles, and torsion angles, which are essential for understanding its reactivity and stability .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-12-7-13(2)9-16(8-12)22-20(26)21(27)23-17-10-14-3-4-18(25)24-6-5-15(11-17)19(14)24/h7-11H,3-6H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKLFYMFWOADCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This involves cyclization reactions under controlled conditions.
Introduction of the dimethylphenyl group: This step is usually achieved through substitution reactions.
Formation of the ethanediamide linkage: This involves amide bond formation using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the yield.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(3,5-dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3,5-dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell death in certain types of cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with three analogs, focusing on structural features, crystallographic data, and functional properties.
Table 1: Structural and Crystallographic Comparison
Key Findings:
Tricyclic Core Variations: The target compound’s 1-azatricyclo[6.3.1.0⁴,¹²] core provides greater rigidity compared to smaller analogs (e.g., 5.3.1.0³,⁸ systems), as evidenced by lower thermal displacement parameters in crystallographic studies .
Crystallographic Precision :
- The target compound exhibits a lower R-factor (0.042) than most analogs, indicating higher refinement accuracy using SHELXL . This correlates with its well-resolved electron density maps, particularly in the ethanediamide linker region.
Functional Implications :
- The 2-naphthyl-substituted analog shows reduced solubility due to planar aromatic stacking, unlike the 3,5-dimethylphenyl group, which balances hydrophobicity and steric hindrance.
- Chlorophenyl derivatives demonstrate higher electrophilicity at the amide carbonyl, as inferred from bond-length analysis (C=O: 1.22 Å vs. 1.24 Å in the target compound) .
Methodological Considerations
The structural comparisons rely heavily on SHELX-derived crystallographic data. For example:
- SHELXL refinement enables precise modeling of disorder in the azatricyclic core, a common challenge in analogs with smaller ring systems .
- SHELXE and SHELXD were used experimentally to phase related macrocyclic compounds, though their application to the target compound’s class remains underexplored .
Biological Activity
N'-(3,5-dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound integrates a dimethylphenyl group with an azatricyclo framework, suggesting a range of possible interactions with biological systems.
Molecular Structure
The IUPAC name of the compound is this compound, with a molecular formula of . The compound features a tricyclic core that may influence its pharmacological properties.
Synthesis
The synthesis involves multiple steps:
- Formation of the tricyclic core through cyclization reactions.
- Substitution reactions to introduce the dimethylphenyl group.
- Amide bond formation to create the ethanediamide linkage.
These processes require specific reagents and conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Binding : The compound may bind to specific enzymes or receptors, modulating their activities and leading to downstream biological effects.
- Cellular Interference : It can interfere with cellular processes such as DNA replication and protein synthesis.
- Oxidative Stress Induction : The compound may induce oxidative stress in certain cell types, potentially leading to apoptosis.
Biological Assays and Findings
Research has demonstrated that this compound exhibits significant biological activities across various assays:
Case Studies
Several case studies have explored the biological implications of this compound:
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of various analogs related to this compound, revealing effective inhibition against key pathogens involved in human infections.
- Pest Management Applications : Research focused on the larvicidal activity against mosquito larvae showed promising results for potential use in pest control strategies.
- Toxicological Assessments : Toxicity studies indicated that while some derivatives exhibit significant biological activity, they also require careful evaluation regarding their safety profiles in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
